Cas no 93071-82-0 (2-Fluoro-5-methylbenzylamine)

2-Fluoro-5-methylbenzylamine Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoro-5-methylbenzylamine
- DTXSID301292411
- J-509454
- YPEIWDJFBUWQRL-UHFFFAOYSA-N
- (2-fluoro-5-methylphenyl)methanamine
- W18911
- AKOS010263138
- 93071-82-0
- SCHEMBL583371
- EN300-863751
- JS-4430
- 2-Fluoro-5-methylbenzenemethanamine
- CS-0280279
- 1-(2-FLUORO-5-METHYLPHENYL)METHANAMINE
- MFCD06213371
- XH0783
- DS-018046
-
- MDL: MFCD06213371
- Inchi: 1S/C8H10FN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,5,10H2,1H3
- InChI Key: YPEIWDJFBUWQRL-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C)C=C1CN
Computed Properties
- Exact Mass: 139.079727485g/mol
- Monoisotopic Mass: 139.079727485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Sensitiveness: Air Sensitive
2-Fluoro-5-methylbenzylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC302076-5g |
2-Fluoro-5-methylbenzylamine |
93071-82-0 | 98% | 5g |
£309.00 | 2025-02-21 | |
Apollo Scientific | PC302076-10g |
2-Fluoro-5-methylbenzylamine |
93071-82-0 | 98% | 10g |
£556.00 | 2025-02-21 | |
eNovation Chemicals LLC | D771642-1g |
2-FLUORO-5-METHYLBENZYLAMINE |
93071-82-0 | 95% | 1g |
$200 | 2024-06-06 | |
eNovation Chemicals LLC | D771642-250mg |
2-FLUORO-5-METHYLBENZYLAMINE |
93071-82-0 | 95% | 250mg |
$115 | 2024-06-06 | |
Enamine | EN300-863751-5.0g |
(2-fluoro-5-methylphenyl)methanamine |
93071-82-0 | 95% | 5.0g |
$357.0 | 2024-05-21 | |
Enamine | EN300-863751-0.1g |
(2-fluoro-5-methylphenyl)methanamine |
93071-82-0 | 95% | 0.1g |
$33.0 | 2024-05-21 | |
Enamine | EN300-863751-0.05g |
(2-fluoro-5-methylphenyl)methanamine |
93071-82-0 | 95% | 0.05g |
$22.0 | 2024-05-21 | |
Enamine | EN300-863751-0.5g |
(2-fluoro-5-methylphenyl)methanamine |
93071-82-0 | 95% | 0.5g |
$72.0 | 2024-05-21 | |
Enamine | EN300-863751-10g |
(2-fluoro-5-methylphenyl)methanamine |
93071-82-0 | 10g |
$643.0 | 2023-09-02 | ||
abcr | AB212228-10g |
2-Fluoro-5-methylbenzylamine, 97%; . |
93071-82-0 | 97% | 10g |
€1027.50 | 2025-02-17 |
2-Fluoro-5-methylbenzylamine Related Literature
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
Additional information on 2-Fluoro-5-methylbenzylamine
2-Fluoro-5-Methylbenzylamine: A Comprehensive Overview
2-Fluoro-5-methylbenzylamine (CAS No. 93071-82-0) is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, also known as fluorobenzylamine derivative, is characterized by its unique structure, which combines a benzene ring substituted with a fluorine atom at the 2-position and a methyl group at the 5-position, along with an amine functional group attached to the benzene ring. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound for both academic research and industrial applications.
The synthesis of 2-fluoro-5-methylbenzylamine typically involves multi-step organic reactions, often starting from fluorobenzene derivatives. The introduction of the methyl group and the amine functionality requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, aligning with the growing demand for sustainable chemical processes.
2-Fluoro-5-methylbenzylamine exhibits a wide range of applications across different industries. In the pharmaceutical sector, this compound serves as an intermediate in the synthesis of bioactive molecules, including potential drug candidates for treating various diseases. Its ability to participate in nucleophilic aromatic substitution reactions makes it particularly useful in drug design. Moreover, the presence of the fluorine atom enhances the compound's lipophilicity, which is a desirable property for improving drug bioavailability.
In materials science, fluorobenzylamine derivatives like 2-fluoro-5-methylbenzylamine are employed as precursors for advanced materials such as polymers and coordination compounds. The amine group facilitates bonding with other functional groups, enabling the creation of cross-linked structures with tailored mechanical and thermal properties. Recent studies have explored its use in developing high-performance adhesives and coatings that exhibit excellent durability under harsh environmental conditions.
The chemical stability of 2-fluoro-5-methylbenzylamine is another key attribute that contributes to its utility. Under normal storage conditions, the compound remains stable, although exposure to strong oxidizing agents or extreme temperatures may lead to degradation. Proper handling and storage practices are essential to maintain its integrity and ensure safe usage in various applications.
From a research perspective, 2-fluoro-5-methylbenzylamine has been extensively studied for its role in mediating biological activities. For instance, recent investigations have highlighted its potential as an inhibitor of certain enzymes involved in metabolic pathways. These findings underscore its potential as a lead compound for developing novel therapeutic agents.
In conclusion, 2-fluoro-5-methylbenzylamine (CAS No. 93071-82-0) is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure, combined with advancements in synthetic methodologies and understanding of its biological roles, positions it as a valuable tool for researchers and industry professionals alike.
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